ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE
Overview
Description
ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoate group, and a hydroxydiphenylmethyl moiety. It is often used in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Preparation Methods
The synthesis of ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzoate group. One common synthetic route involves the reaction of 4-(hydroxydiphenylmethyl)piperidine with ethyl 4-aminobenzoate under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for scale and efficiency.
Chemical Reactions Analysis
ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction pathways .
Comparison with Similar Compounds
ETHYL 4-{[4-(HYDROXYDIPHENYLMETHYL)PIPERIDINE-1-CARBOTHIOYL]AMINO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-[(4-METHYLPYRIDIN-2-YL)AMINO]PIPERIDINE-1-CARBOXYLATE: This compound has a similar piperidine structure but differs in its functional groups and biological activities.
Diphenyl (piperidin-4-yl)methanol derivatives: These compounds share the piperidine ring and diphenylmethyl moiety but have different substituents and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[[4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3S/c1-2-33-26(31)21-13-15-25(16-14-21)29-27(34)30-19-17-24(18-20-30)28(32,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-16,24,32H,2,17-20H2,1H3,(H,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWXTNSFSYMELC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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